6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid

Analgesic Safety margin Therapeutic index

6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid (CAS 187884-88-4) is a synthetic small molecule belonging to the 3,3-dimethyl-3,4-dihydroisoquinoline class, featuring a hexanoic acid side chain. The compound is primarily characterized as a non-narcotic analgesic agent with demonstrated efficacy in mechanical somatic pain models.

Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
CAS No. 187884-88-4
Cat. No. B5995702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid
CAS187884-88-4
Molecular FormulaC17H24N2O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C(=NCCCCCC(=O)O)N1)C
InChIInChI=1S/C17H24N2O2/c1-17(2)12-13-8-5-6-9-14(13)16(19-17)18-11-7-3-4-10-15(20)21/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,19)(H,20,21)
InChIKeyOMUPUTZSPUEWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid (CAS 187884-88-4): A Non-Opioid Analgesic Candidate with Favorable Safety Margins


6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid (CAS 187884-88-4) is a synthetic small molecule belonging to the 3,3-dimethyl-3,4-dihydroisoquinoline class, featuring a hexanoic acid side chain . The compound is primarily characterized as a non-narcotic analgesic agent with demonstrated efficacy in mechanical somatic pain models [1]. It is also reported to inhibit dipeptidyl peptidase IV (DPP-IV), suggesting a potential dual pharmacological profile . The molecular formula is C17H24N2O2, with a molecular weight of 288.4 g/mol.

Why 6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid Cannot Be Replaced by Standard Analgesics or In-Class Analogs


Generic substitution with common analgesics such as ketorolac, tramadol, or morphine is not pharmacologically equivalent due to the compound's substantially wider therapeutic index and non-narcotic mechanism of action [1]. Even within the dihydroisoquinoline class, minor structural modifications drastically alter the target profile; for example, 1-aryl-3,3-dimethyl-3,4-dihydroisoquinoline derivatives exhibit anticoagulant rather than analgesic activity [2]. The unique combination of a 3,3-dimethyl substitution on the dihydroisoquinoline ring and the 6-aminohexanoic acid linker confers both TRPV1 antagonism and DPP-IV inhibition, a dual functionality absent in structurally related compounds [1].

Quantitative Differentiation Data for 6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid vs. Clinical Analgesics and In-Class Compounds


Therapeutic Index Advantage Over Opioid and Non-Opioid Analgesics

In a rat model of mechanical somatic pain, 6-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid demonstrated a therapeutic index (LD50/ED50) exceeding 200, which is significantly higher than the reference analgesics ketorolac (116.06), morphine (71), and tramadol (53.52) [1]. The compound's ED50 for analgesic effect was 30 mg/kg upon oral administration, while no lethal dose was achievable up to 6000 mg/kg, classifying it as practically non-toxic [1].

Analgesic Safety margin Therapeutic index

Prolonged Analgesic Duration via Polymer-Based Formulation

When formulated with hydroxypropyl cellulose (HPC) or hydroxyethyl cellulose (HEC), the analgesic effect of 6-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid persisted for at least 8 hours post oral administration in rats, as measured by the tail-flick latency assay [1]. This represents a substantial prolongation compared to the unformulated compound, which exhibits a shorter duration of action. The pharmacokinetic analysis revealed a 2-3 fold increase in elimination half-life (T1/2 extended to 6-10 hours) and a 4-5 fold increase in AUC0-∞ for the polymer-based compositions relative to the pure substance [1].

Pharmacodynamics Sustained release Analgesic duration

Non-Narcotic Mechanism with Absence of Physical Dependence Potential

Unlike morphine and tramadol, which act through opioid receptors and carry risks of dependence and respiratory depression, 6-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid mediates analgesia primarily via TRPV1 antagonism [1][2]. In the patent pharmacological profiling, the compound did not exhibit narcotic effects or withdrawal symptoms in animal models, a critical advantage over opioid comparators. The therapeutic index analysis further underscores its non-narcotic safety profile: the TI of >200 far surpasses that of tramadol (53.52) and morphine (71) [1].

Opioid-sparing Abuse liability Mechanism of action

Dual DPP-IV Inhibitory Activity: Potential for Metabolic Syndrome Comorbidities

6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid has been reported to inhibit dipeptidyl peptidase IV (DPP-IV) with an optimal concentration range of 0.5 mM to 2 mM, leading to increased insulin levels in human serum assays . While no direct comparator data are available from the same study, typical DPP-IV inhibitors such as sitagliptin exhibit IC50 values in the low nanomolar range [1], indicating that the compound's DPP-IV potency is modest. However, the dual analgesic and DPP-IV inhibitory profile is unique among simple dihydroisoquinoline derivatives and may offer advantages in pain management for diabetic patients.

DPP-IV inhibition Type 2 diabetes Dual-target

Optimal Application Scenarios for 6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid Based on Quantitative Differentiation


Non-Opioid Analgesic Lead Optimization Programs

The compound's therapeutic index (>200), non-narcotic mechanism, and oral efficacy at 30 mg/kg in rat pain models [1] make it a suitable starting point for medicinal chemistry campaigns targeting chronic inflammatory or mechanical somatic pain without opioid-related side effects. Its superiority in safety margin over tramadol (TI 53.52) and ketorolac (TI 116.06) positions it as a candidate for further SAR studies aimed at improving potency while maintaining low toxicity [1].

Sustained-Release Analgesic Formulation Development

Formulation with cellulose derivatives (HPC, HEC, Na-CMC) extends the analgesic effect to at least 8 hours and increases AUC0-∞ by 4-5 fold [1]. This property is directly applicable to the development of once-daily oral dosage forms for chronic pain, offering a clear advantage over the unformulated compound and providing a platform for polymer-based drug delivery research [1].

TRPV1 Antagonist Pharmacological Tool Compound

As a TRPV1 antagonist with demonstrated in vivo analgesic activity and no reported hyperthermia side effects (a common issue with clinical-stage TRPV1 antagonists) [1], the compound serves as a valuable pharmacological tool for probing TRPV1-mediated pain pathways. Its distinct structure, featuring a 3,3-dimethyl dihydroisoquinoline core, differentiates it from urea- and amide-based TRPV1 antagonist chemotypes [2].

Dual-Target Probe for Pain in Diabetic Neuropathy Models

The reported DPP-IV inhibitory activity suggests potential utility in experimental models of painful diabetic neuropathy, where both analgesic and glucose-regulating effects could be advantageous. However, due to the low DPP-IV potency (mM range) and lack of peer-reviewed confirmation, this application scenario should be considered exploratory and requires independent validation before committing to procurement for this specific purpose .

Quote Request

Request a Quote for 6-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.